n-Boc-propargylamine

概要

説明

N-Boc-propargylamine is used to prepare triazolobenzylidene-thiazolopyrimidines, which act as CDC25 phosphatase inhibitors . It is also used for the synthesis of beta-glucan polysaccharide analogs .

Molecular Structure Analysis

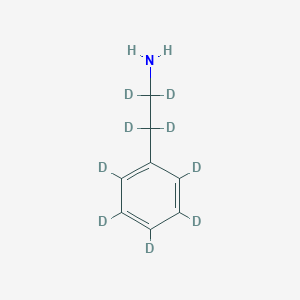

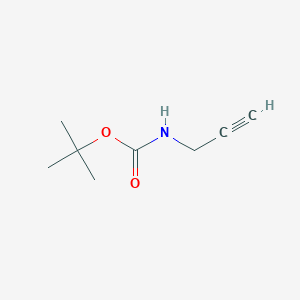

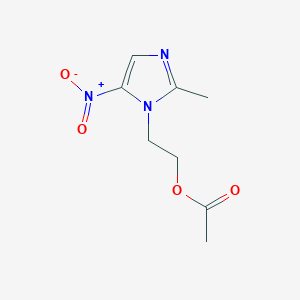

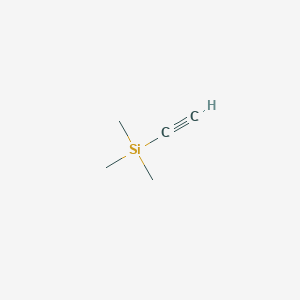

The molecular formula of n-Boc-propargylamine is C8H13NO2 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . N-Boc-propargylamine is involved in the Pauson-Khand (PK) reaction of norbornadiene and N-Boc-propargylamine to prepare 4,5-disubstituted cyclopentenones .Physical And Chemical Properties Analysis

N-Boc-propargylamine is a pale yellow low melting solid . Its molecular weight is 155.19 .科学的研究の応用

Synthesis of Triazolobenzylidene-thiazolopyrimidines

n-Boc-propargylamine is used to prepare triazolobenzylidene-thiazolopyrimidines . These compounds are known to act as CDC25 phosphatase inhibitors , which play a crucial role in cell cycle regulation and are potential targets for cancer therapy.

Synthesis of Beta-Glucan Polysaccharide Analogs

Another application of n-Boc-propargylamine is in the synthesis of beta-glucan polysaccharide analogs . Beta-glucans are a type of polysaccharide that have been studied for their immune-enhancing properties and potential use in treating various diseases.

Pauson-Khand (PK) Reaction

n-Boc-propargylamine is involved in the Pauson-Khand (PK) reaction . The PK reaction is a powerful tool in organic synthesis for the construction of cyclopentenone rings, which are common structural motifs in many natural products and pharmaceuticals.

Synthesis of Propargylamines

Propargylamines are important classes of organic scaffolds . They have significant importance as intermediates for the synthesis of multifunctional amino derivatives, natural products, as well as biologically active compounds . Asymmetric propargylamines are important precursors for the synthesis of many drug molecules .

Formation of Heterocyclic Compounds

Annulation, cyclization and cascade transformation of various derivatives of propargylamine lead to the formation of miscellaneous heterocyclic compounds , such as pyrroles, pyrrolines, pyrrolidine, pyrazines, pyrazoles, thiazoles, thiazolidines, isoxazoles, oxazolidines, pyridines, dihydropyridines, etc .

作用機序

Target of Action

n-Boc-propargylamine is primarily used in the synthesis of triazolobenzylidene-thiazolopyrimidines , which act as CDC25 phosphatase inhibitors . CDC25 phosphatases are key regulators of cell cycle progression and are potential targets for cancer therapy.

Mode of Action

The compound interacts with its targets through a process known as A3 coupling , a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . This interaction results in the formation of propargylamines, which are important classes of alkyne coupled amine compounds used in heterocyclic and pharmaceuticals chemistry .

Biochemical Pathways

The primary biochemical pathway affected by n-Boc-propargylamine is the synthesis of propargylamines through the A3 coupling reaction . The downstream effects of this pathway include the production of triazolobenzylidene-thiazolopyrimidines, which inhibit CDC25 phosphatases .

Result of Action

The molecular and cellular effects of n-Boc-propargylamine’s action primarily involve the inhibition of CDC25 phosphatases, which can disrupt cell cycle progression . This makes the compound a potential candidate for use in cancer therapy.

Action Environment

The action, efficacy, and stability of n-Boc-propargylamine can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by the presence of other substances in the reaction environment. Additionally, factors such as temperature and pH could potentially impact the compound’s stability and efficacy .

Safety and Hazards

N-Boc-propargylamine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not to eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions . This present review article neatly and precisely encompasses the comprehensive study of metal-free protocols in propargylamine synthesis putting forth their mechanisms and other aspects .

特性

IUPAC Name |

tert-butyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPYCWLYGXGJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454171 | |

| Record name | n-boc-propargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Boc-propargylamine | |

CAS RN |

92136-39-5 | |

| Record name | n-boc-propargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)propargylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is N-Boc-propargylamine useful in synthesizing cyclopentenones?

A1: N-Boc-propargylamine acts as a valuable precursor in the synthesis of 4,5-disubstituted cyclopentenones via the Pauson-Khand reaction. [, ] This reaction involves the cycloaddition of an alkyne, in this case, N-Boc-propargylamine, with norbornadiene. The Boc group acts as a masked leaving group, allowing further functionalization of the cyclopentenone ring after the Pauson-Khand reaction. [] This approach avoids limitations associated with direct alkylation for introducing side chains. []

Q2: Can N-Boc-propargylamine be used to create chiral molecules?

A2: Yes, N-Boc-propargylamine can be employed in enantioselective reactions. For example, it serves as a building block for chiral β-keto propargylamines through a chiral phosphoric acid-catalyzed asymmetric Mannich reaction. [] This reaction couples N-Boc-propargylamine with β-keto acids, yielding products with high yields and enantioselectivities. [] Similarly, N-Boc-propargylamine can be used in enantioselective Mannich reactions with enamides to create chiral β-keto N-Boc-propargylamines with high enantioselectivity. []

Q3: Are there efficient catalytic routes using N-Boc-propargylamine for heterocycle synthesis?

A3: Yes, gold(I) catalysis provides an efficient route for synthesizing 4-substituted oxazolidin-2-ones from N-Boc propargylamines. [, ] This method offers several advantages, including low catalyst loading, mild reaction conditions, and operational simplicity, making it a practical approach for accessing these valuable heterocyclic compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)